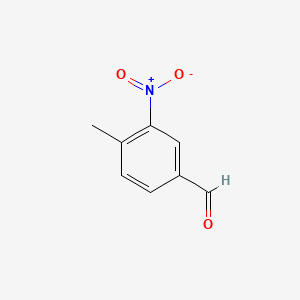

4-Methyl-3-nitrobenzaldehyde

描述

Significance of Nitroaromatic Aldehydes in Organic Synthesis and Functional Materials

Nitroaromatic aldehydes are valuable precursors in a multitude of organic syntheses. researchgate.net The nitro group can be readily reduced to an amino group, opening pathways to a wide range of nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and dyes. researchgate.netjsynthchem.comjsynthchem.com The aldehyde group, on the other hand, participates in a variety of reactions such as oxidations, reductions, and condensations, making it a versatile handle for molecular elaboration. sarchemlabs.com

The presence of the electron-withdrawing nitro group enhances the reactivity of the aldehyde group towards nucleophiles and also activates the aromatic ring for nucleophilic aromatic substitution reactions. jsynthchem.comjsynthchem.com This dual reactivity makes nitroaromatic aldehydes key building blocks in the synthesis of complex molecules.

In the realm of functional materials, nitroaromatic aldehydes are utilized in the creation of photoactive materials, molecular switches, and organic electronics. sarchemlabs.com Their inherent electronic properties, stemming from the polarized aromatic system, make them suitable components for materials with specific optical and electronic functionalities.

Research Context of 4-Methyl-3-nitrobenzaldehyde within Substituted Benzaldehydes

Substituted benzaldehydes, in general, have been the subject of extensive research due to their wide-ranging applications. The introduction of various substituents onto the benzene (B151609) ring allows for the fine-tuning of the molecule's physical and chemical properties. cdnsciencepub.com

This compound is a specific example of a disubstituted benzaldehyde (B42025). The methyl group (-CH₃) is an electron-donating group, which contrasts with the electron-withdrawing nature of the nitro group. This particular substitution pattern on the benzaldehyde core creates a unique electronic environment within the molecule, influencing its reactivity and potential applications. Research on this compound often focuses on understanding how this specific arrangement of substituents dictates its chemical behavior in various reactions. It serves as a useful substrate for studying the interplay of electronic effects in aromatic systems. nih.gov Furthermore, it is considered an important intermediate in the preparation of supramolecular electron transfer materials. nih.gov

Historical Development and Contemporary Relevance in Chemical Sciences

The study of benzaldehyde and its derivatives dates back to the early 19th century. The systematic exploration of substituted benzaldehydes gained traction as chemists began to recognize their utility as synthetic intermediates. The development of nitration reactions was a significant milestone, allowing for the introduction of the nitro group onto aromatic rings and giving rise to the field of nitroaromatic chemistry.

In contemporary chemical sciences, this compound and related compounds remain highly relevant. They continue to be used as starting materials and intermediates in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. nih.gov For instance, the crystal structure of this compound has been studied to understand its solid-state properties, which is crucial for its application in materials science. nih.gov The compound's reactivity is also being explored in the development of new synthetic methodologies. georganics.sk

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 31680-07-6 sigmaaldrich.com |

| Molecular Formula | C₈H₇NO₃ scbt.com |

| Molecular Weight | 165.15 g/mol scbt.com |

| Appearance | Yellow crystalline solid |

| Linear Formula | CH₃C₆H₃(NO₂)CHO sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWGAWBXQOKXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185567 | |

| Record name | 3-Nitro-p-tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31680-07-6 | |

| Record name | 4-Methyl-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31680-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-p-tolualdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031680076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-p-tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-P-TOLUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5FD2YBQ8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Approaches to 4-Methyl-3-nitrobenzaldehyde

The synthesis of this compound can be approached through different chemical strategies, each with its own set of conditions and mechanistic pathways. These methods primarily involve the nitration of a pre-existing aromatic aldehyde or the simultaneous oxidation of a benzyl (B1604629) alcohol and nitration of the resulting aldehyde.

Tandem Oxidation-Nitration of Benzyl Alcohols for 4-Substituted-3-nitrophenyl Carbonyls

A notable and efficient method for the synthesis of 4-substituted-3-nitrophenyl carbonyls, including this compound, is the tandem oxidation-nitration of the corresponding benzyl alcohols. nih.gov This one-pot procedure offers the advantage of converting a benzyl alcohol to a nitro-substituted benzaldehyde (B42025) without the need to isolate the intermediate aldehyde. nih.govdigitellinc.com

The successful synthesis of this compound via the tandem oxidation-nitration of 4-methylbenzyl alcohol is highly dependent on the reaction conditions. Researchers have developed a procedure that utilizes stable and commercially available reagents to achieve good yields under mild conditions. nih.govresearchgate.net A key requirement for the substrate is the presence of a mesomeric donor substituent, such as the methyl group in this case, at the para position relative to the hydroxymethyl group. nih.gov

In a typical procedure, the reaction of 4-methylbenzyl alcohol with a mixture of nitric and sulfuric acids can yield this compound. researchgate.net For instance, the use of nitric and sulfuric acids at a ratio of 1:10:10 at 23°C for 1 hour has been shown to be effective. nih.gov The yield of this compound using this tandem approach has been reported to be as high as 76%. researchgate.net

The following table summarizes the reaction conditions and yield for the synthesis of this compound from 4-methylbenzyl alcohol.

| Reagents | Temperature | Time | Yield | Reference |

| HNO₃/H₂SO₄ (1:10:10) | 23°C | 1 h | 76% | nih.govresearchgate.net |

The mechanism of the tandem oxidation-nitration process is believed to proceed through a radical pathway. researchgate.net The initial step involves the oxidation of the hydroxymethyl group of the benzyl alcohol by nitric acid to form the corresponding benzaldehyde. nih.govucf.edu This oxidation is thought to involve the formation of a benzyl radical, which then reacts with a nitrogen dioxide (NO₂) molecule, an ambident radical, to generate the carbonyl functionality. nih.govresearchgate.net

Once the 4-methylbenzaldehyde (B123495) is formed in situ, it undergoes electrophilic aromatic substitution. The rapid oxidation of the hydroxymethyl group to a carbonyl group in the first stage directs the subsequent nitration to the meta position with respect to the carbonyl group. nih.gov The nitro group (NO₂⁺), generated from the nitric and sulfuric acid mixture, therefore preferentially attacks the 3-position on the aromatic ring, leading to the final product, this compound. nih.govresearchgate.net

Exploration of Reaction Conditions and Yield Optimization

Nitration Strategies for Aromatic Systems

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of this compound, this can be achieved through classical chemical methods or by exploring the potential of biocatalysis.

The most common and well-established method for the nitration of aromatic compounds is the use of a mixed acid system, typically consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This method is directly applicable to the synthesis of this compound from 4-methylbenzaldehyde.

The reaction is generally carried out at low temperatures, often between 0 and 10°C, to control the exothermic nature of the reaction and to minimize the formation of byproducts, such as over-nitrated compounds. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The nitronium ion then attacks the electron-rich aromatic ring of 4-methylbenzaldehyde. The aldehyde group is a meta-director, while the methyl group is an ortho-, para-director. In this case, the directing effects lead to the preferential substitution at the 3-position.

The table below outlines typical conditions for the classical nitration of 4-methylbenzaldehyde.

| Starting Material | Reagents | Temperature | Reference |

| 4-Methylbenzaldehyde | HNO₃/H₂SO₄ | 0–10°C |

In recent years, biocatalysis has emerged as a promising alternative to traditional chemical methods, offering milder reaction conditions and potentially higher selectivity. digitellinc.comacs.orgresearchgate.net While the direct biocatalytic synthesis of this compound has not been extensively reported, the principles of enzymatic nitration of aromatic compounds suggest its feasibility.

Enzymes such as peroxidases and cytochrome P450 monooxygenases have been shown to catalyze nitration reactions on various aromatic substrates. acs.orgacs.orgnih.gov

Heme Peroxidases: Horseradish peroxidase (HRP) is a well-studied enzyme that can catalyze the nitration of phenolic compounds and other electron-rich aromatics in the presence of hydrogen peroxide (H₂O₂) and a nitrite (B80452) source (e.g., NaNO₂). digitellinc.comacs.orgjmb.or.krresearchgate.net The mechanism involves the oxidation of nitrite by the enzyme's heme center to generate a nitrating species. nih.gov While the primary substrates are often phenols, the reactivity of peroxidases towards other activated aromatic rings suggests a potential for the nitration of substrates like 4-methylbenzaldehyde. acs.orgresearchgate.net

Cytochrome P450 Enzymes: A unique family of cytochrome P450 enzymes, such as TxtE, has been discovered to catalyze the direct nitration of aromatic substrates like L-tryptophan, using molecular oxygen (O₂) and nitric oxide (NO) as co-substrates. nih.govacs.orgnih.gov The mechanism is proposed to involve the formation of a ferric-peroxynitrite intermediate which then delivers the nitro group to the aromatic ring. acs.orgnih.gov The substrate scope of these enzymes is an active area of research, and engineered P450 biocatalysts have shown improved activity and the potential for broader substrate promiscuity in aromatic nitration. nih.govresearchgate.net

The application of these biocatalytic systems to the specific synthesis of this compound would require further investigation to determine enzyme compatibility and regioselectivity. However, the existing research provides a strong foundation for exploring these greener synthetic alternatives.

Biocatalytic Nitration Approaches

Enzyme-Catalyzed Oxidative Nitration (e.g., Peroxidases)

Heme-dependent enzymes such as peroxidases are capable of catalyzing the nitration of aromatic compounds. acs.orgdigitellinc.com These enzymes, which include horseradish peroxidase (HRP) and soybean peroxidase (SBP), utilize a peroxide (like H₂O₂) and a nitrite source (such as NaNO₂) to achieve the transformation. acs.orgdigitellinc.com The general mechanism involves the enzyme reacting with the peroxide to form a high-valent iron-oxo species. This intermediate can then oxidize nitrite to a nitrogen dioxide radical (NO₂•) and the phenolic substrate to a phenoxy radical. The subsequent coupling of these two radicals yields the nitrated aromatic product. nih.gov

For instance, HRP has been used to catalyze the nitration of various phenolic compounds, and SBP has been shown to nitrate (B79036) substrates like 4-hydroxy-3-methylacetophenone. acs.org However, a significant challenge with many peroxidases is their often poor regioselectivity. acs.org This lack of specificity is attributed to the enzyme's active site being relatively exposed on the protein surface, which allows for non-specific binding and orientation of the substrate, leading to a mixture of nitrated products. acs.orgwur.nl

Non-Oxidative Biocatalytic Pathways

While oxidative pathways are more common for enzymatic aromatic nitration, non-oxidative methods are also being explored, though they remain less common for this specific transformation. acs.orgresearchgate.net One notable non-oxidative enzymatic strategy involves the direct nitration of specific substrates catalyzed by certain cytochrome P450 enzymes, such as TxtE. nih.govnih.gov This enzyme uses molecular oxygen (O₂) and nitric oxide (NO) as co-substrates to nitrate L-tryptophan with high regioselectivity. nih.govnih.gov The mechanism is distinct from peroxidases and involves a putative ferric-peroxynitrite intermediate. nih.govnih.gov

Another non-oxidative pathway, though not applied to aromatic rings, is catalyzed by halohydrin dehalogenases (HHDHs). These enzymes perform nucleophilic substitution on epoxides using nitrite as a nucleophile, leading to the formation of β-nitroalcohols. acs.org These examples highlight that nature employs diverse strategies for nitration, although direct non-oxidative biocatalytic nitration of a benzaldehyde derivative has not been extensively documented. acs.orgresearchgate.net

Chemo-, Regio-, and Enantioselectivity in Biocatalysis

A primary advantage of using enzymes as catalysts is their inherent selectivity. nih.gov

Chemo-selectivity refers to the ability of an enzyme to react with one functional group in the presence of others.

Regio-selectivity is the enzyme's ability to catalyze a reaction at a specific position on a molecule.

Enantio-selectivity describes the preference for producing one of two enantiomers (chiral mirror images).

In the context of nitration, regioselectivity is particularly crucial. While peroxidases often exhibit poor regioselectivity in the nitration of phenols, leading to mixtures of ortho- and para-substituted products, other enzymes show remarkable precision. acs.orgnih.gov For example, the cytochrome P450 enzyme TxtE is highly regioselective, specifically nitrating L-tryptophan at the C4 position of the indole (B1671886) ring. nih.govrsc.org Researchers have even been able to modulate this regioselectivity through protein engineering, creating mutants that can nitrate at different positions, demonstrating the tunable nature of biocatalysts. nih.govrsc.org This high degree of control offered by enzymes can obviate the need for complex protection and deprotection steps often required in traditional organic synthesis.

Multi-Step Synthesis Pathways from Related Precursors

Traditional organic synthesis provides several reliable, multi-step pathways to produce this compound from readily available starting materials.

Conversion from Tolualdehyde and its Derivatives

The most direct synthesis of this compound is through the electrophilic aromatic substitution (nitration) of 4-methylbenzaldehyde (p-tolualdehyde). This reaction is typically performed using a nitrating agent, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), at controlled low temperatures (e.g., 0–10 °C) to manage the exothermic reaction and minimize the formation of byproducts. Another effective method involves using potassium nitrate (KNO₃) in concentrated sulfuric acid. chemicalbook.com The aldehyde group is a meta-directing deactivator, while the methyl group is an ortho-, para-directing activator. The directing effects of these two groups combine to favor the introduction of the nitro group at the position meta to the aldehyde and ortho to the methyl group (the C3 position).

| Precursor | Reagents | Conditions | Reported Yield |

| Toluene (B28343) | 1. HCl, AlCl₃, CuCl2. H₂SO₄, KNO₃ | Two steps: Gattermann reaction followed by nitration at 0-10 °C. | - |

| 4-Methylbenzaldehyde | H₂SO₄, HNO₃ | 0-10 °C, 4-6 hours | ~60-70% |

Table 1: Synthesis from Tolualdehyde and its Derivatives. chemicalbook.com

Derivations from Benzoic Acid and its Esters

Synthesizing this compound from a benzoic acid derivative requires the transformation of the carboxylic acid group into an aldehyde. A common strategy involves first nitrating the corresponding benzoic acid and then selectively reducing the carboxylic acid. For example, 4-methylbenzoic acid can be nitrated to form 4-methyl-3-nitrobenzoic acid. The subsequent selective reduction of the carboxylic acid group in the presence of a nitro group is a challenging step. Standard reducing agents might also reduce the nitro group. However, specific methods, such as conversion to an acyl chloride followed by a Rosenmund reduction or other partial reduction techniques, can achieve this transformation. While there isn't extensive literature specifically detailing the reduction of 4-methyl-3-nitrobenzoic acid to the aldehyde, the reduction of other nitro-substituted benzaldehydes to alcohols using agents like sodium borohydride (B1222165) is known, suggesting that careful choice of reagents is critical to stop at the aldehyde stage. nih.gov

Preparation from Acetophenone (B1666503) Derivatives

Another synthetic route starts from an acetophenone derivative, such as 4-methyl-3-nitroacetophenone. This precursor can be synthesized by the nitration of 4-methylacetophenone. prepchem.com The conversion of the acetyl group (-COCH₃) to an aldehyde group (-CHO) can be achieved through a multi-step sequence. A documented high-yield method involves the bromination of the methyl group of the acetyl moiety, followed by hydroxylation and subsequent oxidation to yield the desired aldehyde. sioc-journal.cn

Example Pathway from 4-Methyl-3-nitroacetophenone: sioc-journal.cn

Bromination: The methyl of the acetyl group is brominated.

Hydroxylation: The bromo-intermediate is hydrolyzed to form a hydroxy-intermediate.

Oxidation: The resulting alcohol is oxidized to the final aldehyde product, this compound.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy Analysis of 4-Methyl-3-nitrobenzaldehyde

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. Studies on this compound have utilized these methods to assign its fundamental vibrational modes. researchgate.net The analysis is often supported by computational methods, such as Density Functional Theory (DFT), which calculate theoretical vibrational frequencies that can be compared with experimental data. researchgate.netresearchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy of this compound measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays a series of absorption bands, with their positions and intensities being characteristic of specific functional groups. Experimental FT-IR spectra for this compound have been recorded in the 4000-400 cm⁻¹ region. researchgate.netscirp.org

Key characteristic absorption peaks have been identified. A strong peak observed at 1705 cm⁻¹ is attributed to the C=O stretching vibration of the aldehyde group. The nitro group (NO₂) presents two distinct stretching vibrations: a strong asymmetric stretch typically found around 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. The aromatic ring itself contributes to the spectrum with C=C-C stretching vibrations in the 1450-1615 cm⁻¹ region. researchgate.net Furthermore, C-H in-plane bending vibrations are expected in the 950-1300 cm⁻¹ range, while out-of-plane bending modes for the C-H bonds appear between 670-950 cm⁻¹. researchgate.net

Laser Raman spectroscopy serves as a complementary technique to FT-IR. It involves scattering monochromatic laser light off the molecule and analyzing the frequency shifts of the scattered light. For this compound, Raman spectra have been recorded in the 4000-100 cm⁻¹ range. researchgate.net While some vibrations are active in both IR and Raman spectra, their intensities can differ significantly due to different selection rules. Raman spectroscopy is particularly sensitive to vibrations that cause a change in the polarizability of the molecule. For instance, nitro group vibrations may appear stronger in Raman spectra due to changes in polarizability. For related nitrobenzaldehyde compounds, C-H stretching modes of the CHO group have been identified in Raman spectra, such as the band at 2858 cm⁻¹ in 4-nitrobenzaldehyde.

The assignment of the observed vibrational bands to specific molecular motions is a critical step in the analysis. This is typically achieved by comparing experimental data with theoretical calculations and by referencing data from similar molecules. researchgate.netscirp.org For this compound, which is assumed to have C_s point group symmetry, numerous fundamental modes have been assigned. researchgate.net

Below is a table summarizing the key vibrational assignments for this compound based on experimental data.

Table 1: Assignment of Key Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group | Reference |

| 1705 | Strong | ν(C=O) | Aldehyde | |

| 1530 | Strong | ν_as(NO₂) | Nitro | |

| ~1350 | - | ν_s(NO₂) | Nitro | |

| 1168, 1181, 1214 | - | In-plane β(C-H) | Aromatic Ring | researchgate.net |

| 818, 882, 950 | - | Out-of-plane γ(C-H) | Aromatic Ring | researchgate.net |

Note: ν = stretching, ν_as = asymmetric stretching, ν_s = symmetric stretching, β = in-plane bending, γ = out-of-plane bending.

The nitro group (NO₂) is a strong electron-withdrawing group, and its position and orientation on the benzene (B151609) ring significantly influence the molecule's electronic structure and, consequently, its spectroscopic properties. researchgate.netiucr.org This electron-withdrawing nature decreases the electron density on the aromatic ring. iucr.org This effect alters the force constants of adjacent bonds, leading to shifts in their vibrational frequencies observed in both IR and Raman spectra.

Studies on related molecules show that the nitro group can participate in forming intermolecular interactions, such as C-H···O hydrogen bonds, which stabilize the crystal lattice. iucr.org This interaction makes the aromatic protons more acidic and affects the vibrational modes of the C-H bonds. iucr.org Furthermore, the electronic properties of the nitro group facilitate intramolecular charge transfer, a phenomenon that can be studied through a combined analysis of vibrational spectra and computational theory. researchgate.net The characteristic asymmetric and symmetric stretching vibrations of the NO₂ group itself, observed prominently at approximately 1530 cm⁻¹ and 1350 cm⁻¹, are direct and reliable spectroscopic signatures for its presence in the molecule. beilstein-journals.org

Assignment of Fundamental Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule. The spectrum provides information based on the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal. The ¹H NMR spectrum for this compound has been reported, typically recorded using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent.

The analysis of the spectrum reveals distinct signals for each type of proton in the molecule:

Aldehyde Proton: A singlet appears far downfield at approximately δ 10.02 ppm. This significant downfield shift is characteristic of an aldehyde proton, which is strongly deshielded by the electronegative oxygen of the carbonyl group. Its singlet multiplicity indicates it has no adjacent proton neighbors to couple with.

Aromatic Protons: The three protons on the benzene ring produce signals in the aromatic region. Spectroscopic data identifies a doublet at δ 8.21 ppm and a singlet at δ 7.89 ppm. These downfield shifts are caused by the deshielding effects of the aromatic ring current, as well as the potent electron-withdrawing effects of both the nitro and aldehyde groups.

Methyl Protons: A singlet is observed at approximately δ 2.61 ppm, which integrates to three protons. This chemical shift is typical for a methyl group attached to an aromatic ring. The signal is a singlet because its protons are not coupled to any neighboring protons.

The specific chemical shifts and splitting patterns are crucial for confirming the 1,3,4-substitution pattern on the benzene ring.

Table 2: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

| 10.02 | Singlet (s) | 1H | Aldehyde (-CHO) | |

| 8.21 | Doublet (d) | 1H | Aromatic (Ar-H) | |

| 7.89 | Singlet (s) | 1H | Aromatic (Ar-H) | |

| 2.61 | Singlet (s) | 3H | Methyl (-CH₃) |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound is characterized by transitions involving its aromatic system and functional groups. While specific spectral data for this compound is not extensively detailed in foundational literature, its absorption characteristics can be inferred from studies on closely related nitrobenzaldehyde isomers. The spectra of these isomers typically display two main absorption bands.

A weak band, often observed at longer wavelengths (around 350 nm), is attributed to the n→π* electronic transition. This involves the excitation of a non-bonding electron from an oxygen lone pair in either the nitro or aldehyde group to an antibonding π* orbital. The second feature is a much stronger absorption band at shorter wavelengths (around 250-300 nm), which arises from π→π* transitions within the benzene ring, involving the delocalized π-electron system. The presence of both the electron-withdrawing nitro group and the aldehyde group, along with the methyl group, influences the precise energy and intensity of these absorptions.

The fluorescence properties of aromatic compounds containing strong electron-donating and electron-accepting groups are often sensitive to the surrounding environment. For this compound, the combination of the methyl (weak donor) and nitro (strong acceptor) groups can lead to a significant charge-transfer (CT) character in the excited state. This typically results in pronounced solvatochromism, where the emission spectrum shifts in response to solvent polarity. nih.gov

In studies of similar donor-acceptor π-conjugated systems, a strong solvatochromic effect is observed, with emission maxima shifting to longer wavelengths (a red shift) as the solvent polarity increases. nih.govacs.org This phenomenon is due to the greater stabilization of the polar, charge-transfer excited state by more polar solvents. For example, a comparable 4-nitro compound exhibited a significant emission red shift of 84 nm when moving from nonpolar to polar solvents. nih.gov While detailed fluorescence studies specifically on this compound are not widely published, its structure suggests it would likely exhibit similar solvato(fluoro)chromic behavior, with emission intensity and wavelength being highly dependent on the solvent environment. researchgate.netulisboa.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

X-ray Diffraction and Crystal Structure Analysis

Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of this compound in the solid state. nih.gov

Crystals of this compound suitable for X-ray diffraction have been obtained by the slow evaporation of a solution in diethyl ether. nih.gov The analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁/c. rsc.orgnih.gov The unit cell contains four molecules (Z = 4). rsc.orgnih.gov Detailed crystallographic parameters for the unit cell at a temperature of 293 K are summarized in the table below. rsc.orgnih.gov

Table 2: Crystallographic Data and Unit Cell Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9052 (6) |

| b (Å) | 17.841 (3) |

| c (Å) | 11.0663 (15) |

| α (°) | 90 |

| β (°) | 97.647 (2) |

| γ (°) | 90 |

| Volume (ų) | 764.14 (19) |

| Z | 4 |

The crystal structure analysis provides precise measurements of bond lengths and angles within the this compound molecule. rsc.org The geometry of the benzene ring shows slight distortions from a perfect hexagon, which is expected due to the electronic influence of the different substituents. The bond lengths within the aldehyde and nitro groups are consistent with those of other aromatic nitro and aldehyde compounds. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonding. rsc.orgnih.gov A selection of key bond lengths and angles is provided in the following tables. rsc.org

Table 3: Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| O1—N1 | 1.2135 (19) |

| O2—N1 | 1.209 (2) |

| O3—C6 | 1.197 (2) |

| N1—C8 | 1.467 (2) |

| C1—C2 | 1.503 (2) |

| C3—C4 | 1.366 (3) |

Table 4: Selected Bond Angles for this compound

| Angle | Value (°) |

|---|---|

| O2—N1—O1 | 123.90 (17) |

| O2—N1—C8 | 118.06 (16) |

| O1—N1—C8 | 118.04 (15) |

| C4—C3—C2 | 121.72 (17) |

| C3—C4—C5 | 121.28 (16) |

| C7—C5—C4 | 117.89 (16) |

Intermolecular Interactions and Crystal Packing Architecture

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₇NO₃ nih.gov |

| Formula Weight | 165.15 nih.gov |

| Crystal System | Monoclinic nih.goviucr.org |

| Space Group | P2₁/c nih.goviucr.org |

| a (Å) | 3.9052 (6) nih.gov |

| b (Å) | 17.841 (3) nih.gov |

| c (Å) | 11.0663 (15) nih.gov |

| β (°) | 97.647 (2) nih.gov |

| Volume (ų) | 764.14 (19) nih.gov |

| Z | 4 nih.goviucr.org |

| Temperature (K) | 293 nih.gov |

| Calculated Density (Mg m⁻³) | 1.435 nih.gov |

The dominant organizing force in the crystal structure of this compound is weak intermolecular C—H···O hydrogen bonding. nih.goviucr.orgnih.gov Specifically, a hydrogen atom from the benzene ring (C4—H4) acts as a donor to an oxygen atom of the aldehyde group (O3) of an adjacent molecule. nih.gov This interaction links the molecules into chains, forming a key motif in the crystal packing. nih.goviucr.org The geometry of this hydrogen bond has been determined through single-crystal X-ray diffraction. nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C4—H4···O3ⁱ | 0.93 | 2.47 | 3.319 (2) | 152 |

While C—H···O interactions are prevalent, forming molecular chains, the crystallographic data for this compound does not indicate the formation of distinct, strong dimeric structures held together by hydrogen bonds as the primary packing motif. nih.goviucr.org The packing is better described as a continuous network of weak interactions rather than discrete dimeric pairs. nih.gov

In the crystal structure of this compound, significant π-π stacking interactions between the aromatic rings are not reported as a primary stabilizing feature. nih.goviucr.org While such interactions are observed in the crystal structures of related compounds like 3-nitrobenzaldehyde (B41214), the packing in this compound is mainly governed by the C—H···O hydrogen bonds that assemble the molecules into chains. nih.goviucr.org

Dimeric Hydrogen Bond Formation

Mass Spectrometry (MS) and Chromatography for Characterization

Mass spectrometry and chromatography are essential techniques for the identification and purification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is employed for the separation and purification of this compound. A common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), with detection by UV spectroscopy at 254 nm.

When coupled with mass spectrometry (LC-MS), this setup allows for highly sensitive and selective analysis. ddtjournal.com Electrospray ionization (ESI) is a common ion source used for such analyses, often in positive ion mode. shimadzu.comtandfonline.com For aldehydes, which may not ionize efficiently, chemical derivatization is a frequently used strategy to enhance MS detectability. ddtjournal.com Reagents can be introduced that react with the aldehyde group to add a readily ionizable moiety to the molecule, improving its response in the mass spectrometer. researchgate.net The mass spectrum of the underivatized compound shows a molecular ion peak corresponding to its molecular weight (165.15 g/mol ). scbt.comnist.gov Key fragmentation patterns observed in electron ionization mass spectrometry include the characteristic loss of the nitro group (NO₂, 46 Da) and the aldehyde group (CHO, 29 Da).

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇NO₃ nist.gov |

| Molecular Weight | 165.15 g/mol scbt.com |

| Primary Fragmentation | Loss of NO₂ (46 Da), Loss of CHO (29 Da) |

| Predicted [M+H]⁺ | m/z 166.04987 |

Thin-Layer Chromatography (TLC) in Purity Assessment

Thin-layer chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique essential in synthetic organic chemistry for assessing the purity of compounds and monitoring the progress of chemical reactions. ijnc.irresearchgate.net The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a liquid mobile phase (an eluting solvent or solvent mixture). researchgate.netresearchgate.net

In the context of this compound, TLC serves as a crucial tool for quality control during its synthesis and purification. It allows for the effective separation of the desired product from unreacted starting materials, intermediates, and potential by-products. The purity of a sample is qualitatively determined by the number of spots observed on the TLC plate after elution and visualization; a pure compound should ideally present as a single, distinct spot. scielo.org.zamdpi.com Visualization is commonly achieved under UV light, often at a wavelength of 254 nm, especially for aromatic compounds containing a chromophore. ijnc.ir

The separation efficiency and the resulting retardation factor (Rƒ)—defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front—are highly dependent on the choice of the stationary and mobile phases. For aromatic aldehydes like this compound, silica gel is the most common stationary phase due to its polarity. mdpi.comrsc.orgarkat-usa.org The mobile phase is typically a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), the ratio of which is optimized to achieve clear separation. ijnc.irrsc.orgrsc.org

While specific, detailed studies exclusively on the TLC of this compound are not extensively documented, data from the analysis of structurally related compounds provide valuable insight into the conditions applicable for its purity assessment. For instance, reaction monitoring for the synthesis of dihydropyrimidinones involving various benzaldehyde (B42025) derivatives, including 3-nitrobenzaldehyde and 4-methylbenzaldehyde (B123495), has been effectively carried out using a mobile phase of n-hexane and ethyl acetate. ijnc.ir Similarly, the purification of 3-nitrobenzaldehyde has been reported using a hexane and dichloromethane (B109758) system. rsc.org These examples underscore the common solvent systems employed for this class of compounds.

The following table summarizes TLC conditions reported in the literature for the analysis of this compound and related aromatic aldehydes. These systems are indicative of the methodologies used to assess the purity of such compounds.

| Analyte(s) | Stationary Phase | Mobile Phase (Eluent) | Reported Rƒ Value | Reference |

|---|---|---|---|---|

| Benzaldehyde Derivatives | Silica Gel | n-Hexane / Ethyl Acetate (4:1) | Not Specified | ijnc.ir |

| 3-Nitrobenzaldehyde | Silica Gel | Hexane / Dichloromethane (1:1) | Not Specified | rsc.org |

| Chalcone from Benzaldehyde | Silica Gel | Hexane / Ethyl Acetate (4:1) | ~0.5 | rsc.org |

| 4-Methoxybenzaldehyde | Silica Gel | Ethyl Acetate / Hexane (1:20) | 0.35 | rsc.org |

Following a synthesis, TLC is used to confirm the consumption of starting materials and the formation of the product. If impurities are detected, purification techniques such as recrystallization or column chromatography are employed, with TLC being used again to verify the purity of the isolated fractions. rsc.org For example, after synthesizing derivatives from benzaldehydes, the reaction mixture is often cooled, and the product is crystallized and washed, with its purity confirmed via TLC before further characterization. ijnc.ir

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a important method for investigating the molecular properties of compounds like 4-Methyl-3-nitrobenzaldehyde. By employing various functionals, such as B3LYP, and basis sets like 6-311++G(d,p), scientists can simulate and analyze a range of molecular characteristics with a high degree of accuracy. researchgate.netscirp.org

Geometry Optimization and Conformational Analysis

The first step in many computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the conformer with the lowest energy. researchgate.net Theoretical calculations, often performed using software like Gaussian, optimize the bond lengths, bond angles, and dihedral angles to identify this most stable structure. researchgate.netbeilstein-journals.org

Conformational analysis, which involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, is also crucial. researchgate.net For this compound, this analysis helps in understanding the molecule's flexibility and the relative energies of its different conformers. researchgate.net The optimized geometry of the most stable conformer serves as the foundation for subsequent calculations of other molecular properties. researchgate.net Studies have shown a good correlation between the calculated structures and experimental data obtained from X-ray diffraction. beilstein-journals.org

Table 1: Selected Optimized Bond Lengths and Angles of this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-C (aromatic) | 1.366 - 1.392 nih.gov |

| C=O | 1.197 nih.gov | |

| C-N | 1.467 nih.gov | |

| N-O | 1.209 - 1.2135 nih.gov | |

| C-CH3 | 1.503 nih.gov | |

| Bond Angle | C-C-C (aromatic) | ~120 |

| O=C-H | ~120 | |

| C-C-N | ~120 |

Prediction and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. researchgate.net DFT calculations are instrumental in predicting these vibrational frequencies and assigning them to specific molecular motions. researchgate.net By simulating the vibrational modes, researchers can gain a deeper understanding of the experimental spectra. researchgate.net

The calculated vibrational frequencies for the most stable conformer of this compound have been shown to be in good agreement with experimental FT-IR and Raman data. researchgate.net The potential energy distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates to the vibration. researchgate.net This allows for a confident correlation between the observed spectral peaks and the underlying molecular motions, such as the characteristic stretches of the nitro (NO2) and carbonyl (C=O) groups.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| C=O | Stretching | 1705 | ~1719 tandfonline.com |

| NO₂ | Asymmetric Stretch | 1530 | ~1532 materialsciencejournal.org |

| NO₂ | Symmetric Stretch | ~1350 | ~1356 materialsciencejournal.org |

| C-H (aromatic) | Stretching | ~3075 tandfonline.com | - |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and are collectively known as the frontier molecular orbitals (FMOs). researchgate.nettandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. tandfonline.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and stability. researchgate.net

For this compound, FMO analysis reveals the potential for intramolecular charge transfer, a key aspect of its electronic behavior. researchgate.netresearchgate.net The electron-withdrawing nitro group significantly influences the energy and distribution of the LUMO, making the molecule susceptible to nucleophilic attack. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity. tandfonline.com

Table 3: Calculated Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | - |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~3.8 - 6.4 researchgate.net |

| Ionization Potential | -E(HOMO) | ~6.770 tandfonline.com |

| Electron Affinity | -E(LUMO) | ~3.330 tandfonline.com |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | ~5.050 tandfonline.com |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. researchgate.net

In the MEP map of this compound, regions of negative potential (typically colored red and yellow) are located around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating these are the most likely sites for electrophilic attack. researchgate.net Conversely, areas of positive potential (colored blue) are generally found around the hydrogen atoms, suggesting these are sites for nucleophilic attack. researchgate.net The MEP map provides a clear visual representation of the molecule's charge landscape, complementing the insights gained from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex molecular orbitals into a set of localized bonds and lone pairs that align with the familiar Lewis structure concept. uni-muenchen.de This method is particularly useful for understanding electron delocalization, hyperconjugative interactions, and charge transfer within the molecule. researchgate.netresearchgate.net

For this compound, NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net These interactions, which are measured by the second-order perturbation energy, reveal the extent of electron delocalization from lone pairs or bonding orbitals into antibonding orbitals. researchgate.net This analysis can highlight the hyperconjugative effects of the methyl group and the strong electron-withdrawing nature of the nitro group, providing a deeper understanding of the molecule's stability and reactivity. researchgate.net

Theoretical Studies of Reaction Mechanisms

DFT calculations are not only used to study the properties of isolated molecules but can also be employed to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing valuable insights into the reaction's feasibility and kinetics. nih.gov

In the context of this compound, theoretical studies can elucidate the mechanisms of various reactions it undergoes, such as oxidation of the aldehyde group or reduction of the nitro group. For instance, DFT calculations could be used to model the nitration of 4-methylbenzaldehyde (B123495) to understand the regioselectivity of the reaction and the factors that favor the formation of the 3-nitro isomer. These theoretical investigations can guide the optimization of reaction conditions to improve yields and minimize byproducts.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not prevalent in publicly accessible literature, the methodology is widely applied to similar nitroaromatic compounds to understand their dynamic behavior, stability, and interactions with biological systems.

MD simulations can model the behavior of a compound like this compound in various environments, such as in solution or interacting with a biological target like an enzyme. For instance, in a study on a cyclopentanone (B42830) derivative featuring a nitrophenyl group, a 200-nanosecond MD simulation was conducted to analyze the stability of the compound when bound to the BACE1 enzyme, a key target in Alzheimer's disease research. mdpi.com The simulation revealed that the compound-enzyme complex maintained significant stability throughout the simulation period. mdpi.com

In another relevant example, MD simulations were employed to investigate the dynamic behavior of small molecules designed as inhibitors for the PD-1/PD-L1 protein-protein interaction, a target in cancer immunotherapy. nih.gov These simulations, often run using software packages like AMBER, utilize force fields such as GAFF2 (General Amber Force Field) to define the potential energy of the system. nih.gov The initial three-dimensional structures for the simulations are frequently obtained from molecular docking studies. nih.gov Analysis of the simulation trajectories, including metrics like the root-mean-square deviation (RMSD), provides insights into the stability and conformational changes of the molecule and its complex. mdpi.com

A typical setup for such a simulation is detailed in the table below, based on methodologies used for related compounds.

| Parameter | Typical Value/Setting | Purpose |

| Software | AMBER, GROMACS | To run the molecular dynamics simulation. |

| Force Field | GAFF2 (General Amber Force Field) | To describe the intramolecular and intermolecular forces. |

| Solvation | Explicit water model (e.g., TIP3P) in a solvent box | To simulate the physiological aqueous environment. |

| Simulation Time | 100-200 nanoseconds | To allow for sufficient sampling of molecular motions. |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis | To assess the stability of the molecule or complex and identify key interactions. |

This table represents typical parameters for MD simulations of organic small molecules and is for illustrative purposes.

By applying these established MD simulation techniques, researchers could predict the dynamic behavior of this compound, its conformational preferences, and its potential interactions with biological macromolecules, thereby guiding the design of new derivatives with specific biological activities.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their biological effects.

While no specific QSAR models for this compound have been detailed in the reviewed literature, studies on related nitroaromatic and aldehyde compounds demonstrate the utility of this approach. For example, QSAR studies on 5-nitrofuran derivatives have been conducted to understand their antibacterial activity. researchgate.net These studies revealed that the biological activity was influenced by electronic properties of the substituents, as described by parameters like the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E). researchgate.netresearchgate.net Interestingly, hydrophobicity was not found to be a significant factor in these particular models. researchgate.netresearchgate.net

In another instance, QSAR models for a series of indole (B1671886) derivatives with antiviral activity were developed to understand their physicochemical properties. nih.gov For some aldehyde-containing compounds, QSAR models have been developed to predict aquatic toxicity, where parameters like the octanol-water partition coefficient (log K_ow) are often used to quantify hydrophobicity. It has been noted that certain compounds, such as 4-Chloro-3,5-dinitrobenzaldehyde, can be outliers in such models, indicating that specific structural features can lead to unique toxicokinetics.

The development of a QSAR model for a series of compounds related to this compound would involve the calculation of various molecular descriptors. These descriptors, which quantify different aspects of the molecular structure, are then used to build a mathematical model that can predict the biological activity of interest.

Below is a table of common descriptor types used in QSAR studies and their relevance.

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Hammett constant (σ), Dipole moment, Partial atomic charges | Describes the electronic environment of the molecule, which is crucial for electrostatic interactions with biological targets. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's affinity for hydrophobic environments, influencing its ability to cross cell membranes. |

| Topological | Molecular connectivity indices, Polar surface area (PSA) | Describes the size, shape, and branching of the molecule, which affects how it fits into a binding site. |

| Steric | Molar refractivity, van der Waals volume | Relates to the volume and shape of the molecule, influencing steric hindrance at the target site. |

This table illustrates common descriptor types used in QSAR modeling and is for educational purposes.

By developing QSAR models, researchers could predict the potential biological activities of this compound and its derivatives, and rationally design new compounds with improved potency and selectivity.

Reactivity and Functional Group Transformations

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group of 4-methyl-3-nitrobenzaldehyde can be readily reduced to an amino group, yielding 4-methyl-3-aminobenzaldehyde. This transformation is a crucial step in the synthesis of various more complex molecules. Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Chemical Reduction: A variety of chemical reducing agents can be employed. Tin(II) chloride (SnCl2) in hydrochloric acid is a classic reagent for this purpose. mdma.ch Another effective system is sodium borohydride (B1222165) (NaBH4) in the presence of transition metal complexes like Ni(PPh3)4, which can selectively reduce the nitro group. jsynthchem.com

The selective reduction of the nitro group while preserving the aldehyde functionality can be challenging. The choice of reducing agent and reaction conditions is critical. For instance, using a less active reductant like phenylsilane (B129415) (H3SiPh) in the presence of an iron(salen) complex can achieve chemoselective reduction of the nitro group, leaving the aldehyde intact. acs.org In contrast, more potent reducing systems may lead to the reduction of both the nitro and aldehyde groups. acs.orgorientjchem.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Product | Reference |

|---|---|---|

| H₂/Pd-C | 4-Methyl-3-aminobenzaldehyde | |

| SnCl₂·2H₂O/HCl | 4-Methyl-3-aminobenzaldehyde | mdma.ch |

| NaBH₄/Ni(PPh₃)₄ | 4-Methyl-3-aminobenzaldehyde | jsynthchem.com |

Oxidation Reactions, Including Methyl Group Functionalization

The aldehyde group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. This transformation can be achieved using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

The methyl group can also undergo oxidation, although this typically requires specific conditions to avoid over-oxidation to the carboxylic acid. It is often challenging to stop the oxidation at the aldehyde stage. researchgate.net However, certain methods have been developed for the selective oxidation of methylarenes. thieme-connect.de For instance, tandem oxidation-nitration of benzyl (B1604629) alcohols can yield 4-substituted 3-nitrophenyl carbonyl compounds. researchgate.net

Nucleophilic Aromatic Substitution Reactions

The presence of the electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The nitro group can itself act as a leaving group under certain conditions.

The reactivity in SNAr reactions is influenced by both the leaving group and other substituents on the ring. Studies have shown that the methyl group can have an anomalous effect on the reaction yields. For example, the [¹⁸F]fluorination of 3-methyl-4-nitrobenzaldehyde (B101905) resulted in lower yields compared to nitrobenzaldehydes without the methyl substituent. umich.edu This suggests that the methyl group may interact with the fluoride (B91410) ion in a way that deactivates it for the substitution reaction. umich.edu

Condensation Reactions with Primary Amines: Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). nih.govresearchgate.net This reaction is a cornerstone of imine chemistry and is used to synthesize a wide variety of compounds with diverse applications. jocpr.com

The formation of a Schiff base typically involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. wiserpub.com The reaction is often catalyzed by a small amount of acid. nih.govjocpr.com The stability of the resulting Schiff base can be influenced by the electronic and steric properties of both the aldehyde and the amine. researchgate.net

Table 2: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| This compound | Primary Amine | Schiff Base (Imine) | nih.gov |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Schiff Base | nih.gov |

Reactions of the Aldehyde Group in Synthesis

The aldehyde group in this compound is a key functional group for a variety of synthetic transformations beyond Schiff base formation. These reactions allow for the construction of more complex molecular architectures.

One such reaction is the conversion of the aldehyde to a nitrile. This can be achieved in a one-pot synthesis using hydroxylamine (B1172632) hydrochloride in the presence of a catalyst like ferrous sulfate (B86663) under reflux conditions. asianpubs.org The aldehyde first forms an aldoxime, which is then dehydrated to the corresponding nitrile, 4-methyl-3-nitrobenzonitrile. asianpubs.org

The aldehyde group can also participate in multicomponent reactions. For example, it can react with an alkyl acrylate (B77674) and a dialkyl malonate in the presence of an organocatalyst to form highly functionalized compounds. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Organic Synthesis

4-Methyl-3-nitrobenzaldehyde is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical products. Its utility stems from the presence of two reactive functional groups: an aldehyde group and a nitro group attached to a toluene (B28343) backbone. This unique combination allows for a variety of chemical transformations, making it a valuable precursor in the production of pharmaceuticals, agrochemicals, and dyes. The aldehyde group can readily undergo reactions such as nucleophilic additions and condensations, while the nitro group can be reduced to an amine, opening up further pathways for molecular elaboration.

The structural framework of this compound makes it an ideal starting material for the construction of more intricate organic molecules, particularly nitrogen-containing heterocycles. These heterocyclic structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The presence of the electron-withdrawing nitro group enhances the reactivity of the aromatic ring, facilitating the synthesis of various heterocyclic systems. Research has shown that derivatives of this compound are effective in producing compounds with notable anti-tubercular and antimicrobial activities. For instance, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 2.44 µM against Mycobacterium tuberculosis and 0.25 µg/mL against Staphylococcus aureus.

Furthermore, this compound is utilized in the synthesis of viologens. Viologens are organic compounds that can act as electron acceptors, and their synthesis from this benzaldehyde (B42025) derivative highlights its role in creating functional molecules for applications in electronics and redox chemistry.

A summary of key reactions and resulting bioactive molecules is presented below:

| Starting Material | Reaction Type | Resulting Compound Class | Potential Application |

| This compound | Condensation, Cyclization | Nitrogen-containing heterocycles | Medicinal Chemistry (e.g., antitubercular, antimicrobial agents) |

| This compound | Specific multi-step synthesis | Viologens | Organic Electronics (electron acceptors) |

In the realm of industrial and specialty chemicals, this compound is a recognized precursor for the production of fine chemicals. Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates in various industries. The applications of this compound in this context are broad, contributing to the synthesis of high-value products. Its derivatives are integral to the manufacturing of certain agrochemicals, which are essential for crop protection, and are also used in the synthesis of specific pharmaceuticals. The transformation of this compound into these specialized chemicals often involves multi-step synthetic sequences that take advantage of the reactivity of both the aldehyde and nitro functionalities.

Building Block for Complex Organic Molecules

Development of Supramolecular Electron Transfer Materials

This compound has been identified as an important intermediate in the preparation of supramolecular electron transfer materials. iucr.orgchemicalbook.com Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, and the resulting supermolecule exhibits functions that are different from its individual components. In the context of electron transfer, these materials are designed to control the flow of electrons on a molecular level, which is a fundamental process in many biological and chemical systems, including photosynthesis. rsc.org

Research by Yagi et al. and Ezoe et al. has highlighted the utility of benzaldehyde derivatives, such as this compound, in constructing these complex assemblies. iucr.orgchemicalbook.com These supramolecular structures often consist of an electron donor and an electron acceptor unit held together by non-covalent interactions. The specific chemical properties of this compound allow it to be incorporated into larger molecular frameworks that can facilitate photoinduced electron transfer. rsc.orgsciforum.net For instance, anion binding to such supramolecular complexes can trigger or modulate the electron transfer process. rsc.org The goal is often to create long-lived charge-separated states upon photoexcitation, mimicking the primary events of photosynthesis. rsc.org

Synthesis of Dyes and Pigments

The production of dyes and pigments is another significant application of this compound. Its aromatic structure and reactive groups make it a suitable scaffold for creating colored compounds with applications in the textile and coatings industries.

While direct synthesis of azo dyes from this compound can be complex, it serves as a precursor to key intermediates used in azo-dye production. A notable example is its conversion to 4-amino-3-nitrobenzaldehyde (B1281796). rsc.org The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. nih.gov In a study by I. A. Bello et al., 4-amino-3-nitrobenzaldehyde was used as a starting material to synthesize novel reactive azo dyes. rsc.org This process involves the diazotization of the amino group on the benzaldehyde derivative and subsequent coupling with other aromatic compounds to create the characteristic azo linkage (-N=N-), which is the chromophore responsible for the color of these dyes. rsc.orgnih.gov

The general synthetic route can be summarized as follows:

Reduction: The nitro group of this compound can be selectively reduced to an amino group to form 4-methyl-3-aminobenzaldehyde.

Nitration (if starting from a different precursor): Or, as in the cited study, starting with a pre-functionalized amine such as 4-amino-3-nitrobenzaldehyde. rsc.org

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a mineral acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo dye.

The novel reactive azo dyes synthesized from precursors like 4-amino-3-nitrobenzaldehyde have been investigated for their potential use in dye-sensitized solar cells (DSSCs). rsc.org DSSCs are a type of photovoltaic cell that uses a molecular dye to absorb sunlight and initiate the process of converting solar energy into electrical energy. unifi.it

In a study assessing the photovoltaic properties of such azo dyes, it was found that they exhibited promising characteristics for DSSC applications. rsc.org The performance of a dye in a DSSC is determined by several factors, including its light-harvesting efficiency (LHE), the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the Gibbs free energy of electron injection (ΔG_inject). rsc.orgdoi.org

For the azo dyes derived from 4-amino-3-nitrobenzaldehyde, quantum chemical calculations revealed that they possess suitable energy levels for efficient electron injection from the dye's excited state into the conduction band of a semiconductor like titanium dioxide (TiO2), a common component of DSSCs. rsc.org The study also showed that the Gibbs free energy of injection for these dyes was favorable (greater than 0.2 eV), indicating efficient electron transfer. rsc.org These findings suggest that this compound is a valuable precursor for creating functional dyes for advanced energy applications. rsc.org

A table summarizing the properties of a representative dye (Dye D from the study) derived from a 4-amino-3-nitrobenzaldehyde precursor is shown below.

| Property | Value | Significance in DSSCs |

| HOMO Energy | -5.63 eV | Influences dye regeneration and stability. |

| LUMO Energy | -2.48 eV | Must be higher than the semiconductor's conduction band for electron injection. |

| ΔG_inject | > 0.2 eV | A positive value indicates that electron injection is a thermodynamically favorable process. |

| Light Harvesting Efficiency (LHE) | Favorable | Indicates good absorption of photons in the visible spectrum. |

Applications in Medicinal Chemistry and Biological Activity Studies

Synthesis of Biologically Active Compounds

The chemical reactivity of 4-Methyl-3-nitrobenzaldehyde makes it a valuable precursor in the synthesis of complex organic molecules and nitrogen-containing heterocycles, which are fundamental structures in medicinal chemistry. It is utilized in reactions such as nucleophilic additions and condensations to create more elaborate molecules. The nitro group can be reduced to an amine, opening pathways for further functionalization of the compound.

One notable application is in the synthesis of chiral triazole derivatives. google.com Reaction of this compound with 4-amino-3,5-dimethyl-4H-1,2,4-triazole results in new compounds with chiral centers, which are investigated for their chemical and biological properties. google.com These derivatives have shown potential as active components in prophylactic and therapeutic agents for bacterial and fungal infections. google.com

The compound is also an important intermediate for preparing supramolecular electron transfer materials and has been used to synthesize medicinal compounds with biological activities. iucr.orgnih.gov Furthermore, it serves as a precursor for producing compounds with specific biological activities or physical properties, such as in the synthesis of 3-Methyl-4-nitrobenzyl alcohol. ontosight.ai

Investigation of Antimicrobial Properties

Derivatives of this compound have been a focus of antimicrobial research, with studies demonstrating activity against a variety of bacterial and fungal strains.

Research has shown that derivatives of this compound exhibit notable antibacterial properties. For instance, certain synthesized compounds have demonstrated promising activity against various bacterial strains. Specifically, derivatives have been effective against Staphylococcus aureus and Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes.

In one study, chiral triazole derivatives synthesized from this compound demonstrated significant bactericidal potential against both gram-positive and gram-negative bacteria. google.com For example, one derivative showed activity against Staphylococcus aureus at a concentration of 250 μg/ml and against E. coli at 125 μg/ml. google.com Other derivatives were active against Bacillus subtilis, Staphylococcus aureus, and Proteus sp. at concentrations of 500 and 1000 μg/ml. google.com

In addition to antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. The introduction of methyl groups to the triazole ring of hemiaminals, derived from this aldehyde, has been found to influence their conformational stability while maintaining broad biological activity against microorganisms, including fungi. google.com

Specifically, certain chiral triazole derivatives have demonstrated fungicidal activity against Candida albicans at concentrations of 500 and 1000 μg/ml. google.com This highlights the potential of these compounds in the development of new antifungal treatments.

Antibacterial Activities

Research into Anti-inflammatory and Antioxidant Potentials

The structural characteristics of compounds derived from this compound suggest potential for anti-inflammatory and antioxidant activities. Research into related nitro-substituted benzaldehyde (B42025) derivatives has provided insights into these possibilities.

For example, studies on hydrazone derivatives, which can be synthesized from benzaldehydes, have indicated potential anti-inflammatory and antioxidant properties. ontosight.ai The presence of phenolic and hydrazone groups in these molecules can contribute to their antioxidant capabilities, which are important in combating oxidative stress-related conditions. ontosight.ai Some hydrazones have also shown potential in reducing inflammation. ontosight.ai

Furthermore, research on 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB), a related compound, has demonstrated potent antioxidant activity. nih.gov While direct studies on the anti-inflammatory and antioxidant potential of this compound itself are less common, the activities of its derivatives and structurally similar compounds suggest a promising area for future investigation. Derivatives of the related 3-Methyl-4-nitrobenzyl alcohol have also been explored for their anti-inflammatory and antioxidant properties. ontosight.ai

Development of Enzyme Inhibitors

The ability of this compound and its derivatives to interact with and inhibit enzymes is a significant area of research in medicinal chemistry.

Research has indicated that derivatives of this compound can act as inhibitors of neurotoxic enzymes. Specifically, the related compound 4-Methyl-3-nitrobenzonitrile has been identified as a potential inhibitor of botulinum neurotoxin A protease. chemsrc.com It serves as an analog in the development of inhibitors targeting this neurotoxic enzyme. This suggests that the core structure provided by this compound could be a valuable scaffold for designing potent enzyme inhibitors for neurotoxic applications.

Structural-Activity Relationship (SAR) Studies for Drug Design

Structural-Activity Relationship (SAR) studies are fundamental to drug design, investigating how the chemical structure of a compound influences its biological activity. While this compound is primarily a synthetic intermediate, its structural features are integral to the SAR of the final drug molecules derived from it. nih.govontosight.ai

The aldehyde group is the key reactive site, enabling its incorporation into larger, more complex structures through reactions like the Hantzsch synthesis. rsc.orgbeilstein-journals.org The resulting derivatives, such as 1,4-dihydropyridines (DHPs), carry the 4-methyl-3-nitrophenyl substituent, which becomes a critical determinant of pharmacological activity.

SAR studies on DHP-type calcium channel blockers have established several key principles:

The Phenyl Ring: A substituted phenyl ring at the C4 position of the dihydropyridine (B1217469) core is essential for activity. The orientation of this ring is a crucial factor in how the drug binds to the L-type calcium channel receptor. nih.gov

Electron-Withdrawing Substituents: The presence and position of an electron-withdrawing group, such as the nitro (NO₂) group, on the C4-phenyl ring are critical. For optimal activity, this group is typically required at the ortho or meta position. nih.govjst.go.jp The 3-nitro substitution, as provided by this compound, fulfills this requirement.

Dihydropyridine Ring Conformation: The DHP ring adopts a boat-like conformation, which is necessary for its interaction with the calcium channel. The C4-aryl substituent is positioned in a pseudoaxial orientation in the receptor-bound state. nih.gov

Ester Groups: Modifications to the ester groups at the C3 and C5 positions of the DHP ring significantly impact potency and tissue selectivity. nih.govresearchgate.net